molecular formula C26H30O10 B12438927 4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate

4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate

Cat. No.: B12438927
M. Wt: 502.5 g/mol
InChI Key: FEDJEJQAGQWOHV-LFVIRAHLSA-N
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Description

Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] is a complex organic compound with a unique structure It is characterized by the presence of a furofuran ring system and multiple methoxy and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] typically involves multiple steps. One common method includes the reaction of appropriate phenolic precursors with furofuran intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of modified phenolic compounds .

Scientific Research Applications

Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] has several scientific research applications:

Mechanism of Action

The mechanism by which Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to participate in specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] lies in its specific substitution pattern and the presence of multiple methoxy and acetate groups.

Properties

Molecular Formula

C26H30O10

Molecular Weight

502.5 g/mol

IUPAC Name

[4-[(3R,3aS,6R,6aS)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m1/s1

InChI Key

FEDJEJQAGQWOHV-LFVIRAHLSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC

Origin of Product

United States

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